molecular formula C21H27N3S B12723616 10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine CAS No. 110436-24-3

10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine

Cat. No.: B12723616
CAS No.: 110436-24-3
M. Wt: 353.5 g/mol
InChI Key: NJMPBWJSNSMVTD-UHFFFAOYSA-N
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Description

10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine is a chemical compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by its unique structure, which includes a phenothiazine core linked to a piperazine moiety via a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine typically involves the reaction of phenothiazine with 1-(2-chloroethyl)-4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced phenothiazine derivatives.

    Substitution: Alkylated piperazine derivatives.

Scientific Research Applications

10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine involves its interaction with various molecular targets, including dopamine receptors. The compound acts as a dopamine receptor antagonist, inhibiting the activity of these receptors and modulating neurotransmitter levels in the brain. This action is particularly relevant in the context of its potential therapeutic effects in psychiatric disorders .

Comparison with Similar Compounds

Similar Compounds

  • 10-(3-(4-Methylpiperazin-1-yl)propyl)-2-(trifluoromethyl)-10H-phenothiazine
  • Fluphenazine dihydrochloride
  • Prochlorperazine

Uniqueness

10-(2-(4-Ethyl-1-piperazinyl)propyl)phenothiazine is unique due to its specific structural features, including the ethyl group on the piperazine ring. This structural variation can influence its pharmacological properties and interactions with molecular targets, distinguishing it from other phenothiazine derivatives .

Properties

CAS No.

110436-24-3

Molecular Formula

C21H27N3S

Molecular Weight

353.5 g/mol

IUPAC Name

10-[2-(4-ethylpiperazin-1-yl)propyl]phenothiazine

InChI

InChI=1S/C21H27N3S/c1-3-22-12-14-23(15-13-22)17(2)16-24-18-8-4-6-10-20(18)25-21-11-7-5-9-19(21)24/h4-11,17H,3,12-16H2,1-2H3

InChI Key

NJMPBWJSNSMVTD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(C)CN2C3=CC=CC=C3SC4=CC=CC=C42

Origin of Product

United States

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